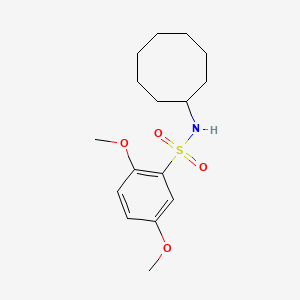

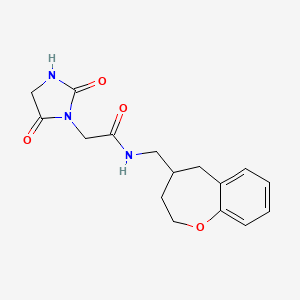

![molecular formula C15H21N3O3S B5684209 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5684209.png)

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid, also known as TAK-875, is a novel medication that has been developed to treat type 2 diabetes mellitus. It is an orally active, selective, and potent agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic beta-cells and plays a crucial role in insulin secretion. TAK-875 has shown promising results in preclinical and clinical studies, and it is expected to be a valuable addition to the current armamentarium of antidiabetic drugs.

作用機序

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its antidiabetic effects by binding to and activating GPR40, a G-protein-coupled receptor that is predominantly expressed in pancreatic beta-cells. GPR40 activation leads to the release of intracellular calcium ions, which in turn triggers insulin secretion from beta-cells. This compound has a high affinity and selectivity for GPR40, which allows it to stimulate insulin secretion without affecting other pancreatic cell types or causing hypoglycemia.

Biochemical and Physiological Effects

This compound has several biochemical and physiological effects that contribute to its antidiabetic action. In addition to stimulating insulin secretion, this compound also enhances glucose-dependent insulin secretion, which means that it only activates insulin secretion in the presence of elevated glucose levels. This property reduces the risk of hypoglycemia, which is a common side effect of many antidiabetic drugs. This compound also improves beta-cell function and survival, reduces inflammation and oxidative stress, and enhances glucose uptake and utilization in peripheral tissues.

実験室実験の利点と制限

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several advantages for laboratory experiments that make it a valuable tool for studying the physiology and pathophysiology of diabetes. It has a high potency and selectivity for GPR40, which allows for precise modulation of insulin secretion and glucose metabolism. It also has a favorable pharmacokinetic profile, with a long half-life and low clearance, which allows for sustained and predictable drug exposure. However, this compound also has some limitations, such as its relatively high cost, limited availability, and potential off-target effects on other G-protein-coupled receptors.

将来の方向性

There are several future directions for research on 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid that could further advance our understanding of its pharmacology and therapeutic potential. One direction is to investigate the long-term safety and efficacy of this compound in larger and more diverse patient populations, including those with comorbidities such as cardiovascular disease and renal impairment. Another direction is to explore the potential of this compound as a combination therapy with other antidiabetic drugs, such as metformin or GLP-1 receptor agonists. Additionally, research could focus on identifying biomarkers that predict response to this compound and on elucidating the molecular mechanisms underlying its effects on beta-cell function and survival.

合成法

The synthesis of 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves a multistep process that starts with the reaction of 4-methylthiazole-5-carbaldehyde with 1,2-diaminocyclohexane to form a spirocyclic intermediate. The intermediate is then subjected to acetylation, followed by a series of functional group transformations, including oxidation, reduction, and carboxylation, to yield the final product. The overall yield of the synthesis is around 10%, and the purity of the product is typically above 99%.

科学的研究の応用

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has been extensively studied in vitro and in vivo to investigate its pharmacological properties and therapeutic potential. In vitro studies have shown that this compound activates GPR40 with high potency and selectivity, leading to increased insulin secretion from pancreatic beta-cells. In vivo studies in animal models of diabetes have demonstrated that this compound improves glucose tolerance and lowers blood glucose levels without causing hypoglycemia or weight gain. Clinical trials in humans have confirmed the efficacy and safety of this compound in improving glycemic control in patients with type 2 diabetes.

特性

IUPAC Name |

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11(19)18-9-15(6-13(18)14(20)21)2-4-17(5-3-15)7-12-8-22-10-16-12/h8,10,13H,2-7,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINDXTVOBZSJGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2(CCN(CC2)CC3=CSC=N3)CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

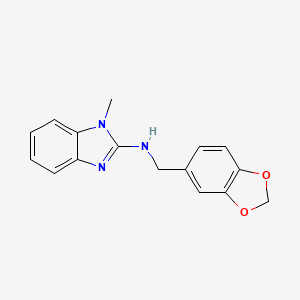

![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)

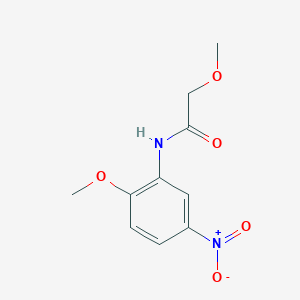

![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5684164.png)

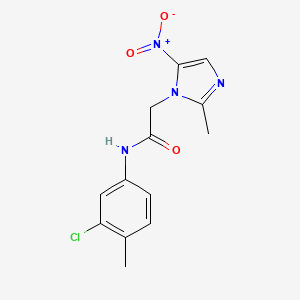

![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)

![N-[3-(benzoylamino)phenyl]-2-fluorobenzamide](/img/structure/B5684172.png)

![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)

![N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)

![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)